![molecular formula C20H14Cl2N4OS B2402052 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-48-1](/img/structure/B2402052.png)
3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
The compound “3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the linear formula C16H13Cl2N3OS . It is a derivative of thieno[2,3-b]pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction involved heating thiophene-2-carboxamides in formic acid .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with ortho-formylbenzoic acid resulted in the formation of angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .
Scientific Research Applications
a. Anti-Inflammatory Agents: The compound’s structural features suggest anti-inflammatory activity. Researchers are investigating its role in modulating inflammatory pathways, potentially leading to novel anti-inflammatory drugs.
b. Anticancer Properties: Given the presence of aromatic rings and heterocyclic moieties, this compound may interfere with cancer cell growth. Studies are exploring its effects on various cancer types, including solid tumors and hematological malignancies.
c. Kinase Inhibitors: The pyridine and thienopyridine rings hint at kinase inhibition. Researchers are evaluating its selectivity against specific kinases, aiming to develop targeted therapies for kinase-driven diseases.
d. Antiviral Agents: The compound’s unique structure could make it a candidate for antiviral drug development. Investigations focus on its activity against RNA or DNA viruses, including herpesviruses and retroviruses.
Conclusion
“3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide” holds promise across diverse fields, from medicine to materials science and agriculture. Continued research will uncover its full potential and pave the way for practical applications. 🌟
- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6357–6362
Mechanism of Action
Future Directions
The future directions of research on similar compounds involve the development of new therapies. The pyridopyrimidine moiety, which is present in the structure of “3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide”, is present in relevant drugs and has been studied in the development of new therapies .
properties
IUPAC Name |
3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4OS/c21-14-3-1-11(9-15(14)22)10-25-19(27)18-17(23)13-2-4-16(26-20(13)28-18)12-5-7-24-8-6-12/h1-9H,10,23H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZAOROUYXTXRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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